![molecular formula C7H5Cl2N3 B2899916 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine CAS No. 1298031-93-2](/img/structure/B2899916.png)
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine
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Overview
Description
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C7H5Cl2N3 . It has a molecular weight of 202.04 . The compound is typically stored at 4°C and is in powder form .
Synthesis Analysis
The synthesis of imidazopyridinyl-pyridine hybrids involves a one-pot reaction of the precursor 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine with aldehydes, malononitrile, and/or ethyl cyanoacetate . A strategy for the synthesis of pyridazine heterocycles has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step .Molecular Structure Analysis
The InChI code for 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is 1S/C7H5Cl2N3/c1-4-3-12-7(10-4)5(8)2-6(9)11-12/h2-3H,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine is a powder that is stored at 4°C . It has a molecular weight of 202.04 .Scientific Research Applications
Pharmacology
6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine has potential applications in pharmacology due to its physicochemical properties. It exhibits high gastrointestinal absorption and BBB permeability, which could make it a candidate for central nervous system-active drugs . Its inhibitory action on CYP1A2 enzyme suggests a role in drug metabolism studies .
Material Science
In material science, this compound’s molecular structure could be valuable in the synthesis of novel materials. Its high thermal stability inferred from its storage requirements makes it a potential candidate for high-performance polymers or composite materials .
Chemical Synthesis
This compound serves as a building block in chemical synthesis. Its reactive chloro and methyl groups allow for further functionalization, making it useful in constructing complex molecules for organic chemistry research .
Analytical Chemistry
In analytical chemistry, 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine can be used as a reference standard in chromatography and mass spectrometry. Its unique mass spectral signature helps in the identification and quantification of similar compounds .
Biochemistry
The compound’s role in biochemistry could be linked to its interaction with enzymes and receptors due to its structural analogy with nucleotides. It may be used in enzyme inhibition studies or receptor-ligand binding assays .
Environmental Science
Considering its chemical stability, 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine might be used in environmental science to study the persistence of nitrogen-containing heterocycles in the environment and their potential impact .
Agriculture
As an intermediate in the synthesis of pesticides and insecticides, this compound could contribute to the development of new agrochemicals. Its chloro and methyl groups are reactive sites that can be modified to enhance the activity and selectivity of agricultural chemicals .
Industrial Applications
In industrial applications, the compound’s robust molecular framework could be utilized in the development of dyes, pigments, or fluorescence markers. Its structural features may impart desirable properties like light stability and intensity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine are currently under investigation. The compound belongs to the class of imidazo[1,2-b]pyridazines, which are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
As a member of the imidazo[1,2-b]pyridazine class, it is likely to interact with its targets through a mechanism similar to other compounds in this class
Biochemical Pathways
Imidazo[1,2-b]pyridazines are known to be involved in various biochemical pathways due to their broad range of biological activities
Pharmacokinetics
It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.07, indicating moderate lipophilicity . These properties suggest that the compound may have good bioavailability. Further pharmacokinetic studies are needed to confirm these predictions.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c This suggests that temperature and atmospheric conditions may affect the stability of the compound
properties
IUPAC Name |
6,8-dichloro-2-methylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-3-12-7(10-4)5(8)2-6(9)11-12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYARHMBEOWYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C(=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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